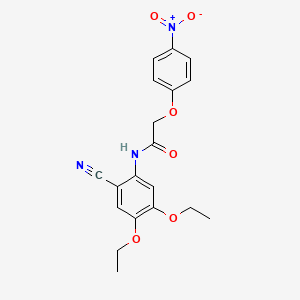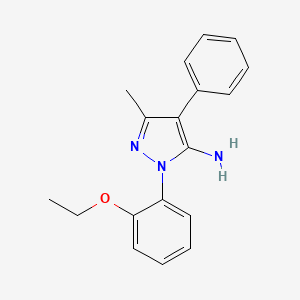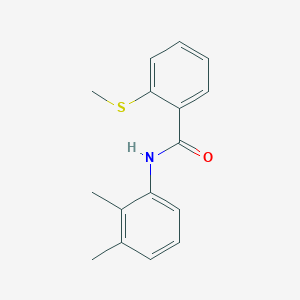
N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenoxy)acetamide
説明
N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenoxy)acetamide, commonly known as CDEPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDEPA belongs to the family of N-(substituted phenyl)acetamides, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The mechanism of action of CDEPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CDEPA has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. CDEPA also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, CDEPA has been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
CDEPA has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CDEPA has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. CDEPA has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In inflammation research, CDEPA has been shown to suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In pain research, CDEPA has been shown to have analgesic properties, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using CDEPA in lab experiments is its relatively low toxicity compared to other compounds. CDEPA has been shown to have low toxicity in animal studies, making it a safer candidate for preclinical research. However, one limitation of using CDEPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to determine the optimal dosage and administration route for CDEPA in different disease models.
将来の方向性
There are several future directions for CDEPA research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore its combination with other compounds or therapies to enhance its therapeutic efficacy. Furthermore, future studies should focus on the optimization of CDEPA synthesis methods and the development of more efficient administration routes. Overall, CDEPA has shown promising results in preclinical studies, and further research is needed to determine its full therapeutic potential.
Conclusion
In conclusion, CDEPA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. CDEPA has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of cancer, inflammation, and pain. The mechanism of action of CDEPA involves the modulation of various signaling pathways in the body, including the NF-κB, PI3K/Akt/mTOR, and AMPK pathways. CDEPA has several advantages for lab experiments, including its low toxicity, but also has limitations related to its solubility and optimal dosage. Future research directions for CDEPA include investigating its potential therapeutic applications in other diseases, exploring its combination with other therapies, and optimizing its synthesis and administration methods.
科学的研究の応用
CDEPA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CDEPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CDEPA has also been studied for its anti-inflammatory properties, which are attributed to its ability to suppress the production of pro-inflammatory cytokines and chemokines. In addition, CDEPA has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-3-26-17-9-13(11-20)16(10-18(17)27-4-2)21-19(23)12-28-15-7-5-14(6-8-15)22(24)25/h5-10H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHORYBMQZCZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-1-(4-methoxybenzyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609985.png)

![5-chloro-7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol](/img/structure/B3610006.png)
![7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B3610015.png)
![N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3610019.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610058.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3610074.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-methyl-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3610078.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]nicotinamide](/img/structure/B3610082.png)
![methyl 2-{[N-(2,4-dichlorobenzoyl)glycyl]amino}benzoate](/img/structure/B3610090.png)